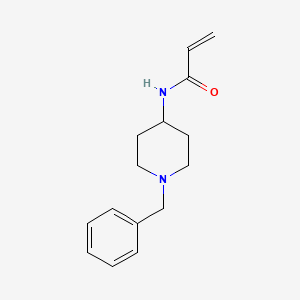

N-(1-benzylpiperidin-4-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzylpiperidin-4-yl)prop-2-enamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring conjugated to a benzyl group and an amide linkage to a prop-2-enamide moiety. Its molecular structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets to induce a robust antiallodynic effect, particularly in models of central sensitization . This suggests that the compound may have a significant impact on neuronal signaling and pain perception.

Result of Action

N-(1-benzylpiperidin-4-yl)prop-2-enamide has been found to induce a robust antiallodynic effect in capsaicin-induced mechanical allodynia, a behavioral model of central sensitization . This suggests that the compound may have significant analgesic properties and could potentially be used in the treatment of conditions characterized by neuropathic pain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(1-benzylpiperidin-4-yl)prop-2-enamide typically begins with the preparation of 1-benzylpiperidine.

Formation of Amide Linkage: The 1-benzylpiperidine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(1-benzylpiperidin-4-yl)prop-2-enamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-enamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated using alkyl halides under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Saturated amides.

Substitution: Alkylated amides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: N-(1-benzylpiperidin-4-yl)prop-2-enamide is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

Receptor Studies: The compound is studied for its potential interactions with neurotransmitter receptors, providing insights into its pharmacological properties.

Medicine:

Drug Development: Due to its structural similarity to known pharmacologically active compounds, it is investigated as a potential lead compound for the development of new therapeutic agents.

Industry:

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: This compound shares the piperidine and benzyl moieties but differs in the presence of a pyrimidine ring instead of the prop-2-enamide group.

N-(1-benzylpiperidin-4-yl)-2-furamide: Similar in structure but contains a furan ring instead of the prop-2-enamide moiety.

Uniqueness:

Structural Features: The presence of the prop-2-enamide group in N-(1-benzylpiperidin-4-yl)prop-2-enamide provides unique chemical reactivity and potential biological activity compared to its analogs.

Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological profiles.

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a prop-2-enamide moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

The compound is known to interact with specific receptors in the central nervous system, notably the sigma receptors. Research indicates that it exhibits a robust antiallodynic effect , particularly in models of central sensitization . This is evidenced by its efficacy in alleviating mechanical allodynia induced by capsaicin, which is a model for studying pain mechanisms.

1. Antinociceptive Effects

- Study Findings : In experimental models, this compound demonstrated significant reductions in pain responses, suggesting potential use as an analgesic agent.

2. Receptor Interactions

- Sigma Receptors : The compound has been evaluated for its affinity towards sigma receptors, showing high selectivity for sigma1 receptors (Ki values around 3.90 nM) while exhibiting lower affinity for sigma2 receptors (Ki values around 240 nM) . This selective binding profile may underlie its pharmacological effects.

3. Potential Therapeutic Applications

- Neurological Disorders : Given its interaction with sigma receptors and pain modulation capabilities, this compound is being investigated as a potential therapeutic agent for conditions such as neuropathic pain and other neurological disorders .

- Drug Development : Its structural similarity to known pharmacologically active compounds positions it as a promising lead for developing new drugs targeting pain pathways.

Comparative Analysis with Related Compounds

| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Notable Effects |

|---|---|---|---|

| This compound | 3.90 | 240 | Antiallodynic effects |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High affinity for sigma receptors |

| N-(1-benzylpiperidin-4-yl)-2-furamide | TBD | TBD | Structural variant with potential differences in activity |

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antiallodynic Effect

In a controlled study, the compound was administered to animal models exhibiting capsaicin-induced allodynia. Results indicated a significant reduction in pain sensitivity, supporting its potential as an analgesic.

Case Study 2: Receptor Binding Affinity

A series of derivatives were synthesized to evaluate their binding affinities at sigma receptors. The results indicated that modifications on the phenylacetamide ring influenced binding efficacy, showcasing the importance of structural variations in pharmacological activity .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAOXUGEMDXMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.